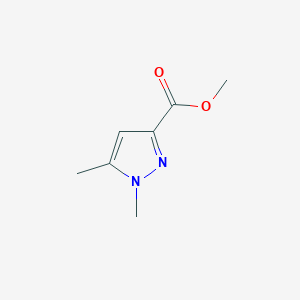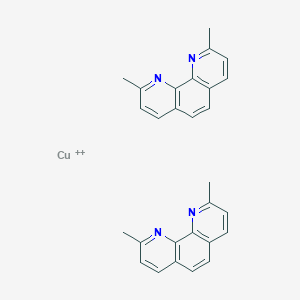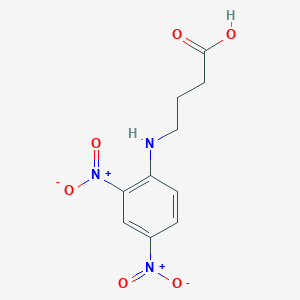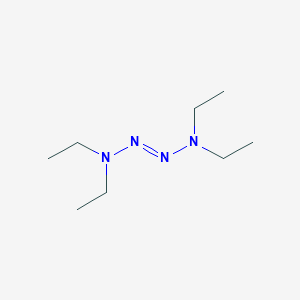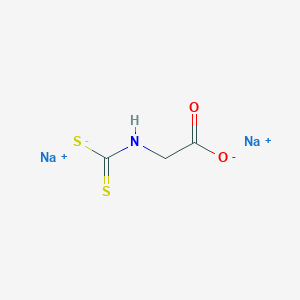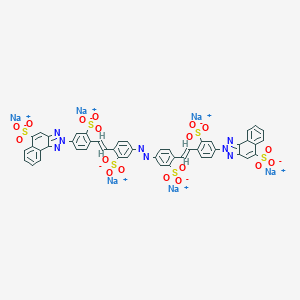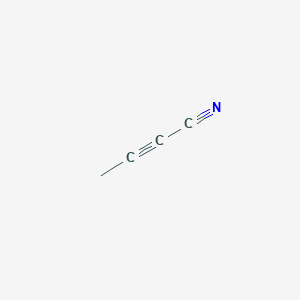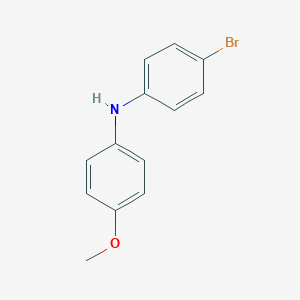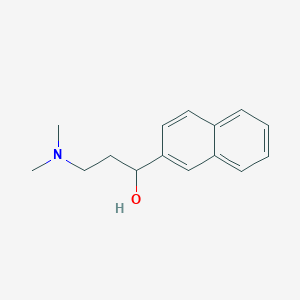
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMNP, and it is a chiral molecule that has a naphthalene group attached to a tertiary amine. DMNP is used in various fields of research, including medicinal chemistry, organic chemistry, and biochemistry, due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of DMNP is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of various drugs. It has also been shown to bind to proteins and enzymes, thereby modulating their activity.
Biochemische Und Physiologische Effekte
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMNP can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMNP in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also a fluorescent probe, which makes it useful in the detection of amines. However, the limitations of using DMNP include its toxicity and potential side effects.
List of
Zukünftige Richtungen
1. The development of new synthetic routes for DMNP that are more efficient and environmentally friendly.
2. The study of the mechanism of action of DMNP in the inhibition of enzymes.
3. The development of new drugs based on the structure of DMNP.
4. The study of the interaction of DMNP with proteins and enzymes using advanced techniques such as X-ray crystallography and NMR spectroscopy.
5. The investigation of the potential use of DMNP as an imaging agent in medical diagnosis.
6. The study of the pharmacokinetics and pharmacodynamics of DMNP in animal models.
7. The investigation of the potential use of DMNP as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.
8. The development of new fluorescent probes based on the structure of DMNP for the detection of other molecules.
9. The investigation of the potential use of DMNP in the field of catalysis.
10. The study of the potential side effects of DMNP and the development of new derivatives with reduced toxicity.
Synthesemethoden
The synthesis of DMNP is a complex process that involves several steps. The most common method used for the synthesis of DMNP is via reductive amination of 2-naphthaldehyde with dimethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product obtained is DMNP, which is further purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMNP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DMNP has been used as a chiral auxiliary in the synthesis of various drugs. It has also been used as a building block in the synthesis of various biologically active compounds. In organic chemistry, DMNP has been used as a fluorescent probe for the detection of amines. In biochemistry, DMNP has been used as a ligand for the study of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
13634-66-7 |
|---|---|
Produktname |
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL |
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H19NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15,17H,9-10H2,1-2H3 |
InChI-Schlüssel |
MOCSVQOLWDFOND-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
Synonyme |
3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
